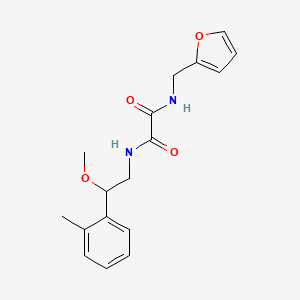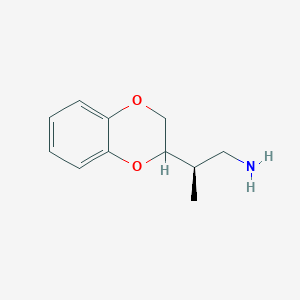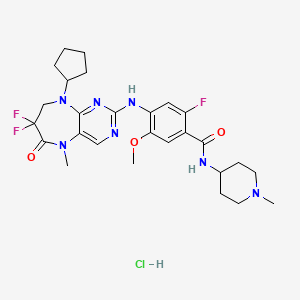![molecular formula C7H3FN2OS B2499663 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde CAS No. 2470435-43-7](/img/structure/B2499663.png)
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H3FN2OS and its molecular weight is 182.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing thiazolo[5,4-b]pyridine derivatives and related compounds, demonstrating their potential in creating novel chemical entities. For example, a facile synthesis of new thiazolo[3,2]pyridines containing a pyrazolyl moiety was achieved, and their antimicrobial activities were evaluated, indicating the compound's utility in medicinal chemistry (El-Emary, T. I., Khalil, A., Ali, G. E., & El-Adasy, A. A. A. M., 2005). Similarly, novel fluoro-substituted benzo[b]pyran compounds were synthesized, showing anti-lung cancer activity, highlighting the potential of fluoro-substituted compounds in cancer research (Hammam, A. G., El-Salam, O. A., Mohamed, A., & Hafez, N. A., 2005).
Applications in Antimicrobial and Anticancer Activities
The synthesized thiazolo[5,4-b]pyridine derivatives have been tested for their antimicrobial properties, showing efficacy against various bacterial strains, which could lead to the development of new antibiotics. The synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and their antimicrobial activities were studied, suggesting the compound's relevance in antimicrobial drug development (Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2009).
Sensor Development and Material Science
The compound's derivatives have been used in sensor development, such as the construction of an Er(III) sensor, demonstrating the material's selectivity and potential applications in analytical chemistry (Ganjali, M., Rezapour, M., Rasoolipour, S., Norouzi, P., & Adib, M., 2007). Additionally, carbon dots with high fluorescence quantum yield have been developed, where organic fluorophores derived from thiazolo[5,4-b]pyridine were identified as the main ingredients, expanding the compound's applications in material science (Shi, L., Yang, J. H., Zeng, H., Chen, Y., Yang, S., Wu, C., Zeng, H., Yoshihito, O., & Zhang, Q., 2016).
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound exhibits extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell proliferation, survival, and metabolism . By inhibiting PI3K, the compound can potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The compound’s potent pi3k inhibitory activity suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PI3K, disruption of the PI3K/AKT/mTOR pathway, and potential inhibition of cancer cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, survival, proliferation, and differentiation . The nature of these interactions is largely due to the compound’s structure, which allows it to bind to the active sites of these biomolecules .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting PI3K, it can disrupt the PI3K/AKT signaling pathway, which plays a crucial role in regulating the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a PI3K inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol and subsequent activation of downstream signaling pathways .
Metabolic Pathways
Given its inhibitory effect on PI3K, it is likely involved in the phosphatidylinositol signaling system .
Properties
IUPAC Name |
5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2OS/c8-5-2-1-4-7(10-5)12-6(3-11)9-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXGGKEXNMJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)
![2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2499585.png)




![3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2499590.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)

![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)
![1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2499598.png)



